Bip-tyr-ala-pro-lys-thr(obzl)-gly

Dopamine transporter Peptide SAR Alanine scanning

Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (CHEMBL277108) is a synthetic heptapeptide dopamine transporter (DAT) inhibitor containing the non-natural amino acid 4,4′-biphenylalanine (Bip) at position 1 and an O-benzyl-modified threonine (Thr(OBzl)) at position 6. It was designed and characterized as Compound 10 in a systematic alanine-scanning structure–activity relationship (SAR) study of β-turn-constrained peptidic DAT inhibitors.

Molecular Formula C54H69N9O12
Molecular Weight 1036.2 g/mol
Cat. No. B10847104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBip-tyr-ala-pro-lys-thr(obzl)-gly
Molecular FormulaC54H69N9O12
Molecular Weight1036.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N)OCC5=CC=CC=C5
InChIInChI=1S/C54H69N9O12/c1-32(53(72)63-26-8-12-45(63)51(70)60-43(11-6-7-25-55)49(68)62-47(52(71)58-30-46(65)66)33(2)75-31-37-9-4-3-5-10-37)59-50(69)44(29-36-17-23-40(64)24-18-36)61-48(67)41(56)27-34-13-19-38(20-14-34)39-21-15-35(16-22-39)28-42(57)54(73)74/h3-5,9-10,13-24,32-33,41-45,47,64H,6-8,11-12,25-31,55-57H2,1-2H3,(H,58,71)(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,65,66)(H,73,74)/t32-,33+,41-,42-,43-,44-,45-,47-/m0/s1
InChIKeyWWXCYGORDIEWIZ-YAXCISKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly: A Defined Alanine-Scan Probe Peptide for Dopamine Transporter (DAT) Inhibitor SAR


Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (CHEMBL277108) is a synthetic heptapeptide dopamine transporter (DAT) inhibitor containing the non-natural amino acid 4,4′-biphenylalanine (Bip) at position 1 and an O-benzyl-modified threonine (Thr(OBzl)) at position 6 [1]. It was designed and characterized as Compound 10 in a systematic alanine-scanning structure–activity relationship (SAR) study of β-turn-constrained peptidic DAT inhibitors [1]. The compound is listed as an investigative discovery agent targeting DAT (SLC6A3) [2] and falls within the general structural claims of patent CN200510025541 covering peptidomimetic DAT inhibitors for neuropsychiatric indications including cocaine dependence [3].

Why Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly Cannot Be Replaced by Other DAT Inhibitor Peptides in SAR Studies


Peptidic DAT inhibitors in this series derive their activity from a specific structural triad—Bip-induced β-turn nucleation, Thr(OBzl) hydrophobic anchoring, and a rigidifying proline scaffold—that cannot be satisfied by generic peptide analogs [1]. Simple sequence truncation or residue scrambling destroys the β-turn conformation and abolishes DAT binding (e.g., Compound 1 with Phe-Phe substitution shows IC50 >1000 µM and no β-turn signal) [1]. Critically, Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly occupies a unique position in the SAR landscape as the Thr3→Ala substitution variant: it retains substantial β-turn content ([Φ]218 = −44) yet exhibits a distinct 6.1-fold potency reduction relative to its Thr3-containing parent, thereby serving as an irreplaceable tool for dissecting residue-specific contributions to DAT recognition that no other single-point variant in this series can resolve [1].

Quantitative Differentiation Evidence for Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly: Head-to-Head SAR Comparisons


DAT Inhibition Potency: Thr3→Ala Substitution Produces a 6.1-Fold Activity Loss Relative to the Thr3-Containing Parent

Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (Compound 10) inhibits rat DAT with an IC50 of 11 µM in the ³H-dopamine uptake assay using CHO cells stably transfected with rat DAT [1]. Its direct structural parent, Bip-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly (Compound 5), which differs only by the presence of Thr at position 3 instead of Ala, exhibits an IC50 of 1.8 µM in the same assay [1]. This yields a 6.1-fold potency differential attributable solely to the Thr3→Ala substitution. This quantitative loss is substantially smaller than the 96-fold loss caused by Tyr2→Ala substitution (Compound 9, IC50 = 173 µM) and dramatically smaller than the complete activity ablation (>1000 µM) caused by Pro4→Ala substitution (Compound 11) [1], positioning Compound 10 as a uniquely informative mid-range activity probe within the alanine-scan series.

Dopamine transporter Peptide SAR Alanine scanning

β-Turn Conformational Integrity: Thr3→Ala Preserves Ordered Secondary Structure Unlike Pro4 or Tyr2 Substitutions

In far-ultraviolet circular dichroism (CD) spectroscopy, Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (Compound 10) displays a mean residue ellipticity at 218 nm ([Φ]218obsd) of −44 deg·cm²·dmol⁻¹, indicative of strong β-turn conformation [1]. This is comparable to the parent Compound 5 ([Φ]218 = −50) and dramatically higher than inactive analogs lacking β-turn structure, such as Compound 1 ([Φ]218 = −4, IC50 >1000 µM) and Compound 11 ([Φ]218 = −2, IC50 >1000 µM) [1]. The CD data confirm that Thr3→Ala substitution does not disrupt the Bip-Pro nucleated β-turn, in contrast to Pro4→Ala (Compound 11) which completely abolishes ordered conformation, and also distinguishable from Nal1/Nal2/Bpa substitutions (Compounds 6–8, [Φ]218 = −3 to −6) that fail to nucleate the turn despite retaining Thr3 [1].

Circular dichroism β-turn conformation Peptide secondary structure

Positional SAR Hierarchy: Thr3 Ranks as a Moderate-Impact Residue, Distinct from Critical Tyr2/Pro4 and Dispensable Lys5

The alanine-scanning dataset from the J Med Chem 2006 paper [1] establishes a quantitative residue-importance hierarchy for DAT inhibition by this peptide series. Using Compound 5 (IC50 = 1.8 µM) as the baseline, individual alanine substitutions produce the following rank order of potency retention: Lys5→Ala (Compound 12, IC50 = 1.7 µM, 1.06-fold change, dispensable) > Thr3→Ala (Compound 10, IC50 = 11 µM, 6.1-fold loss, moderate impact) >> Tyr2→Ala (Compound 9, IC50 = 173 µM, 96-fold loss, major impact) > Pro4→Ala (Compound 11, IC50 >1000 µM, >555-fold loss, essential) [1]. Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (Compound 10) therefore uniquely defines the middle tier of this pharmacophoric hierarchy—Thr3 is neither essential nor irrelevant, placing this compound as an essential reference point for computational pharmacophore modeling and for validating docking poses that require graded activity data rather than binary active/inactive classifications.

Structure-activity relationship Alanine scanning mutagenesis DAT pharmacophore

Competitive Inhibition Mechanism at the Dopamine- and Cocaine-Binding Site: Class-Level Evidence from the Parent Scaffold

Saturation analysis of the parent peptide scaffold (Compound 13, Bip-Tyr-Thr-Pro-Thr(OBzl)-Gly; IC50 = 0.3 µM) demonstrated competitive inhibition kinetics at the rat DAT dopamine-binding site: Km increased from 1.38 ± 0.27 µM (no peptide) to 2.42 ± 0.36 µM (250 nM peptide) and 3.60 ± 0.20 µM (600 nM peptide), while Vmax remained unchanged (1.27 ± 0.13, 1.29 ± 0.11, and 1.25 ± 0.08 pmol/min/10⁶ cells, respectively) [1]. This pattern is the classical hallmark of competitive inhibition. Additionally, the parent peptide displaced the cocaine analog [³H]WIN35428 from DAT in a concentration-dependent manner, confirming interaction at the cocaine-binding site [2]. While these specific kinetic and displacement experiments were performed on Compound 13 (the des-Lys, des-Ala analog) and Compound 5 rather than Compound 10 directly, the shared β-turn scaffold, conserved Bip1-Thr(OBzl)6 pharmacophore, and retention of DAT inhibitory activity across the series support class-level inference that Compound 10 also acts as a competitive inhibitor at the dopamine/cocaine recognition site [1].

Competitive inhibition Dopamine transporter kinetics Cocaine binding site

Thr(OBzl) Modification as a Key Potency Driver: 10-Fold Enhancement Over Non-Benzylated Parent

The O-benzyl modification on Thr6 is a critical potency determinant for this compound series. In the J Med Chem 2006 paper [1], comparison of Compound 2 (Bip-Tyr-Thr-Pro-Lys-Thr, no benzylation, IC50 = 19 µM) with Compound 5 (Bip-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly, benzylated, IC50 = 1.8 µM) reveals that Thr(OBzl) installation produces a 10.6-fold increase in DAT inhibitory potency [1]. Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (Compound 10) retains this benzylated Thr6 residue, and its 11 µM IC50 reflects the combined effects of the potency-enhancing Thr(OBzl) modification and the potency-reducing Thr3→Ala substitution. A hypothetical non-benzylated analog (Bip-Tyr-Ala-Pro-Lys-Thr-Gly) was not reported, but extrapolating from the Compound 2→5 comparison, its predicted IC50 would be approximately 117 µM—outside the range of practical utility for most DAT assays. This underscores that Thr(OBzl) is a non-negotiable structural feature for maintaining pharmacologically relevant potency in any peptide from this series.

O-benzyl threonine Hydrophobic modification DAT inhibitor optimization

Optimal Research Application Scenarios for Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly Based on Quantitative Evidence


Alanine-Scanning Pharmacophore Mapping of β-Turn-Constrained DAT Inhibitors

This compound is the definitive Thr3-position probe for laboratories conducting systematic residue-contribution analysis of peptidic DAT inhibitors. Its 6.1-fold potency reduction relative to the Thr3-containing parent [1] and retention of β-turn conformation ([Φ]218 = −44) [1] allow researchers to assign a quantitative pharmacophoric weight to the Thr3 hydroxyl group. When used alongside Compounds 5 (parent), 9 (Tyr2→Ala), 11 (Pro4→Ala), and 12 (Lys5→Ala), this compound completes the full alanine-scan matrix required for computational 3D-QSAR model construction and validation.

Differentiation of Conformational vs. Contact-Mediated Contributions to DAT Binding

Because Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly retains strong β-turn character (−44 deg·cm²·dmol⁻¹) [1] while losing measurable DAT binding affinity (11 µM vs 1.8 µM parent) [1], it uniquely enables experiments that decouple secondary structure integrity from direct residue-receptor contacts. This property is absent in Pro4→Ala variants (complete conformational collapse) and Lys5→Ala variants (no activity change), making Compound 10 the only tool in this series suitable for CD-coupled functional assays that seek to isolate pharmacophoric from structural contributions.

Negative Control for Thr3 Hydroxyl-Mediated Hydrogen Bonding in DAT Docking Studies

In molecular docking and molecular dynamics simulations of peptide-DAT interactions, Compound 10 serves as a critical negative control for predicted hydrogen-bond networks involving the Thr3 side chain. The 6.1-fold IC50 shift [1] provides an experimentally measured energetic penalty (ΔΔG ≈ 1.1 kcal/mol at 298 K) against which computational predictions of Thr3-DAT hydrogen bond contributions can be quantitatively benchmarked—a validation capability not offered by fully inactive variants.

Reference Standard for Quality Control of Custom Peptide Synthesis with Non-Natural Modifications

Given the documented sensitivity of DAT inhibitory activity to Thr(OBzl) benzylation status (10.6-fold activity difference between benzylated and non-benzylated forms) [1] and the known propensity for incomplete benzylation during solid-phase synthesis [1], this compound can serve as a characterized reference standard for QC/QA workflows in custom peptide production. Analytical confirmation of correct Thr(OBzl) incorporation via HPLC-MS and functional validation against the published IC50 of 11 µM [1] provide dual verification of synthesis fidelity.

Quote Request

Request a Quote for Bip-tyr-ala-pro-lys-thr(obzl)-gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.